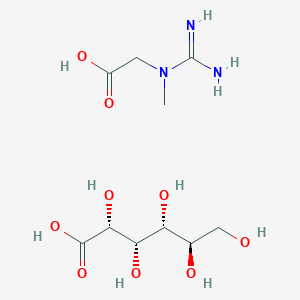

D-Gluconic acid creatine salt

Description

Properties

Molecular Formula |

C10H21N3O9 |

|---|---|

Molecular Weight |

327.29 g/mol |

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7.C4H9N3O2/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-7(4(5)6)2-3(8)9/h2-5,7-11H,1H2,(H,12,13);2H2,1H3,(H3,5,6)(H,8,9)/t2-,3-,4+,5-;/m1./s1 |

InChI Key |

MUKYLHIZBOASDM-JJKGCWMISA-N |

Isomeric SMILES |

CN(CC(=O)O)C(=N)N.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization & Formulation of Creatine Gluconate

Executive Summary

This guide provides a rigorous technical analysis of Creatine Gluconate , a salt formed by the ionic interaction between creatine and D-gluconic acid. While Creatine Monohydrate (CM) remains the industry standard, its limited aqueous solubility (~14 g/L at 20°C) restricts its use in concentrated liquid formulations. Creatine Gluconate utilizes the polyhydroxy structure of the gluconate anion to significantly enhance solubility. However, this benefit introduces a critical formulation paradox: the acidification of the local microenvironment upon dissolution accelerates the degradation of creatine into creatinine. This document outlines the physicochemical properties, stability mechanisms, and self-validating analytical protocols required to successfully formulate this compound.

Molecular Architecture & Synthesis

The Salt Species

Creatine Gluconate is not a simple physical mixture; it is an ionic salt or co-crystal engineered to modify the lattice energy of the solid state.

-

Cation: Creatinium (

). Protonation occurs at the guanidino nitrogen. -

Anion: Gluconate (

). Derived from D-gluconic acid, a mild organic acid ( -

Stoichiometry: Typically 1:1 molar ratio.

Synthesis Pathway

The synthesis generally involves the reaction of creatine base with D-gluconic acid (or D-glucono-

Figure 1: Synthesis and degradation pathway. The proton transfer creates the salt, but the acidic moiety risks catalyzing downstream degradation.

Physicochemical Properties[1][2][3][4][5][6][7][8]

Solubility Dynamics

The primary advantage of Creatine Gluconate over Monohydrate is solubility. The gluconate anion contains five hydroxyl groups, which dramatically increase the hydration shell surrounding the molecule in aqueous solution.

| Property | Creatine Monohydrate (CM) | Creatine Gluconate (CG) | Implication |

| Aqueous Solubility (20°C) | ~14 g/L | > 150 g/L (Est.)* | CG allows for "Shot" format beverages (low volume, high dose). |

| Solution pH (5% w/v) | Neutral (~7.[1]0) | Acidic (~3.5 - 4.5) | Critical: Acidic pH accelerates degradation. |

| LogP | -1.26 | < -2.0 (System) | Highly hydrophilic; difficult to permeate lipid bilayers without transporters (CRT). |

| Hygroscopicity | Low (Non-hygroscopic) | High | CG requires strict humidity control during processing (RH < 40%). |

*Note: Exact solubility varies by polymorph and manufacturing process, but CG consistently exhibits >10x solubility of CM.

The Stability-Solubility Paradox

Researchers must navigate a trade-off. While gluconic acid solubilizes creatine, it also lowers the pH.

-

Mechanism: Creatine degradation to creatinine is an intramolecular cyclization (nucleophilic attack of the guanidino nitrogen on the carboxyl group).

-

Kinetics: This reaction is acid-catalyzed. At pH 7 (CM), the half-life is weeks/months. At pH 3-4 (CG), significant degradation can occur within hours to days in solution.

Formulation Rule: Creatine Gluconate is stable in solid form but unstable in liquid form over time. It is suitable for "Ready-to-Mix" powders but generally unsuitable for "Ready-to-Drink" (RTD) liquids unless separated (e.g., dual-chamber caps).

Analytical Protocols (Self-Validating)

Standard C18 HPLC methods often fail to retain creatine (highly polar) or separate it from gluconic acid (UV transparent). The following protocol uses HILIC (Hydrophilic Interaction Liquid Chromatography) , which is superior for polar salts.

HILIC HPLC Method

This method validates the integrity of the salt by quantifying both the active (Creatine) and the counter-ion (Gluconate), while monitoring the degradation product (Creatinine).

-

Column: Zwitterionic HILIC or Amide-HILIC (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (10mM, pH 4.5) [70:30 v/v].

-

Detection:

-

Validation Criteria:

-

Resolution (

) between Creatine and Creatinine > 2.0. -

Tailing factor < 1.5 for all peaks.

-

Figure 2: Dual-stream analytical workflow ensures stoichiometry and purity are verified simultaneously.

Formulation Strategy

Processing: Granulation vs. Blending

Due to the hygroscopic nature of the gluconate moiety, Wet Granulation is contraindicated . Water introduction will initiate the acid-catalyzed degradation of creatine during the drying phase.

-

Preferred Method: Dry Blending or Roller Compaction.

-

Excipient Compatibility:

-

Avoid: Reducing sugars (Maillard reaction risk with amine group).

-

Avoid: Alkaline binders (e.g., Calcium Carbonate) if a specific dissolution pH is required, though they may stabilize the creatine by neutralizing the gluconic acid (negating the solubility benefit).

-

Recommended: Microcrystalline Cellulose (MCC) (low moisture grades), Silicon Dioxide (glidant/desiccant).

-

Taste Masking

Gluconic acid imparts a mild, sour taste.

-

Strategy: Synergistic masking. The acidity of CG can be used to support fruit flavor profiles (Citrus, Berry) rather than fighting it.

-

Sweeteners: High-intensity sweeteners (Sucralose, Stevia) work well to balance the tartness.

References

-

Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids.[6] Link

-

Pischel, I., & Gastner, T. (2007). Creatine salts and method of making same. U.S. Patent No. 7,301,051. Link

-

Howard, A.N., & Harris, R.C. (1999). Compositions containing creatine.[7][8][4][2][3][5][6][9][10][11][12][13] U.S. Patent No. 5,968,544.[14] Link

-

Dash, A.K., et al. (2003).[2] A simple HPLC method with pulsed EC detection for the analysis of creatine.[2] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Kreider, R.B., et al. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients.[8][4][6][11][13] Link

Sources

- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple HPLC method with pulsed EC detection for the analysis of creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Method for Analysis of Creatine and Creatinine on Primesep 200 Column | SIELC Technologies [sielc.com]

- 4. Can creatine go bad? | Creapure [creapure.com]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 6. maxinutrition.com [maxinutrition.com]

- 7. lookchem.com [lookchem.com]

- 8. int.livhospital.com [int.livhospital.com]

- 9. What are the Different Types of Creatine? | Bulk™ [bulk.com]

- 10. beformnutrition.com [beformnutrition.com]

- 11. caringsunshine.com [caringsunshine.com]

- 12. us.myprotein.com [us.myprotein.com]

- 13. myprotein.com [myprotein.com]

- 14. scribd.com [scribd.com]

Aqueous Solubility Profiling of D-Gluconic Acid Creatine Salt: Physicochemical Mechanisms and Analytical Protocols

Executive Summary

This technical guide provides a rigorous examination of the aqueous solubility profile of D-Gluconic acid creatine salt (Creatine Gluconate), a pharmaceutical salt designed to enhance the bioavailability of creatine. Unlike the standard Creatine Monohydrate (CM), which relies on a zwitterionic crystal lattice, Creatine Gluconate leverages the polyhydroxylated nature of the gluconate anion and pH-dependent ionization to alter solvation dynamics.

This document is structured for researchers and formulation scientists. It moves beyond simple data listing to explore the causality between pH, ionization state, and solubility, while addressing the critical stability trade-offs inherent to creatine salts.

Physicochemical Basis of Solubility

To understand the solubility profile, we must first define the molecular interaction between the components.

-

Creatine (N-methyl-N-guanylglycine): A zwitterionic molecule at neutral pH.

- (Carboxyl): ~2.6 – 3.8 (Sources vary, typically modeled as ~3.5 for pharmaceutical profiling).

- (Guanidino): ~12.7 (Very basic).

-

D-Gluconic Acid: A mild organic acid derived from glucose oxidation.[1]

- : 3.86.[2]

-

Solubility Contribution: The gluconate anion is highly hydrophilic due to five hydroxyl (-OH) groups, acting as a "water anchor" for the salt complex.

The Solubility-Stability Paradox

Creatine salts function by lowering the local pH of the diffusion layer. At a lower pH (closer to the

Mechanism:

-

Zwitterion (pH 7): High lattice energy, moderate solubility (~14 g/L).

-

Cation (pH < 3): Ionic repulsion prevents aggregation, significantly increasing solubility.

-

Trade-off: The formation of the creatinium cation accelerates the intramolecular cyclization into creatinine (an inactive waste product). Therefore, solubility profiling at low pH must be treated as a kinetic measurement ("Apparent Solubility") rather than a thermodynamic equilibrium.

Predicted Solubility Profile vs. pH

As specific proprietary data for Creatine Gluconate is often shielded, the following profile is derived from the physicochemical properties of the parent compounds and comparative data from similar salts (e.g., Creatine Citrate, Creatine Pyruvate).

Table 1: Comparative Solubility Matrix (Theoretical)

| Parameter | pH 1.2 (Gastric) | pH 4.5 (Transition) | pH 6.8 (Intestinal) | pH 7.4 (Systemic) |

| Dominant Species | Creatinium Cation ( | Equilibrium ( | Zwitterion ( | Zwitterion ( |

| Solubility (Est.) | High (>50 g/L) | Moderate-High (~30-45 g/L) | Moderate (~18-25 g/L) | Baseline (~14-16 g/L) |

| Solubility Driver | Cationic repulsion; Ionic strength | Gluconate counter-ion solvation | Gluconate hydrophilicity | Lattice energy limits |

| Stability Risk | Critical (Rapid degradation to creatinine) | Moderate (Stable for hours) | High (Stable for days) | High (Stable for days) |

Note: The solubility of Creatine Gluconate at neutral pH is predicted to be higher than Creatine Monohydrate (CM) primarily due to the Common Ion Effect being absent and the high aqueous affinity of the gluconate moiety preventing rapid recrystallization.

Visualization of Chemical Dynamics

The following diagram illustrates the dissociation and degradation pathways that must be controlled during solubility profiling.

Figure 1: Dissociation equilibrium and pH-dependent degradation pathways of Creatine Gluconate.

Experimental Protocol: Self-Validating Solubility Determination

Objective: Determine the apparent solubility of Creatine Gluconate at pH 1.2, 4.5, and 6.8 while correcting for degradation.

Why this protocol? Standard gravimetric methods (evaporating solvent and weighing residue) fail for creatine salts at low pH because the substance degrades into creatinine during the evaporation process. HPLC quantification is mandatory.

Phase 1: Buffer Preparation

Prepare the following USP-grade buffers. Ensure all water is deionized and degassed.

-

pH 1.2: 0.1 N HCl (Simulated Gastric Fluid without enzymes).

-

pH 4.5: Acetate Buffer (50 mM).

-

pH 6.8: Phosphate Buffer (50 mM).

Phase 2: Saturation Workflow (Shake-Flask Method)

-

Excess Addition: Add excess Creatine Gluconate powder to 20 mL of each buffer in triplicates.

-

Equilibration: Incubate at 25°C ± 0.5°C in an orbital shaker (200 RPM).

-

Critical Control: For pH 1.2, limit equilibration time to 2 hours to minimize degradation. For pH 4.5 and 6.8, equilibrate for 24 hours .

-

-

pH Check: Measure pH at T=0 and T=End. If pH shifts by >0.2 units, adjust with dilute HCl or NaOH and re-equilibrate.

-

Filtration: Filter supernatant through a 0.45 µm PVDF syringe filter. Discard the first 1 mL of filtrate to account for filter adsorption.

Phase 3: HPLC Quantification (The Validation Step)

Do not rely on weight. Use High-Performance Liquid Chromatography to separate Creatine from Creatinine.

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: 95% Ammonium Acetate (10 mM, pH 4.0) / 5% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Creatine) and 235 nm (Creatinine).

-

Calculation:

(The factor 1.16 accounts for the molecular weight difference lost during water removal in cyclization).

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for determining apparent solubility.

Interpretation of Results

The "Salting-In" Effect

At pH 4.5 and 6.8, you may observe a solubility higher than the theoretical sum of the parts. This is often due to the hydrotropic effect of the gluconate anion. Gluconate can disrupt the ordered water structure around the creatine molecule, effectively lowering the energy barrier for solvation.

Stability Correction

If your HPLC data at pH 1.2 shows >5% creatinine content, your "Solubility" number is actually a "Degradation Rate" artifact.

-

Correction: Extrapolate concentration back to T=0 using first-order kinetics if the equilibration time was long.

-

Guidance: For formulation, the kinetic solubility (how fast it dissolves) is often more relevant than thermodynamic solubility (saturation limit) at gastric pH, because the stomach empties in 1-2 hours.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 586, Creatine. Retrieved from .

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10690, Gluconic Acid. Retrieved from .

-

Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids.[3][4][5] (Discusses solubility and stability of creatine salts). Retrieved from .

-

Golini, J. (2015). Improved Creatine Stability and pH Profile for Kre-Alkalyn. (Provides comparative data on creatine degradation vs pH). Retrieved from .

-

Avula, B., et al. (2012). Determination of creatine, creatinine, and other guanidino compounds in creatine supplements by HPLC. (Basis for the analytical protocol). Retrieved from .

Sources

- 1. Gluconic acid CAS#: 526-95-4 [m.chemicalbook.com]

- 2. Gluconic acid - Wikipedia [en.wikipedia.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. US20150238453A1 - Bio-available n-acetyl creatine species and compositions thereof - Google Patents [patents.google.com]

- 5. gymbeam.com [gymbeam.com]

Technical Guide: Dissociation Constants (pKa) of D-Gluconic Acid Creatine Salt in Solution

Executive Summary

Creatine Gluconate represents a strategic salt form in pharmaceutical and nutraceutical development, designed to overcome the solubility limitations of Creatine Monohydrate (approx. 14 g/L at 20°C). By pairing the weak base creatine (guanidine moiety) with the weak organic D-gluconic acid, the resulting salt exhibits altered physicochemical properties governed by the dissociation constants (pKa) of its constituents.

This guide provides a rigorous technical framework for the determination and analysis of these pKa values. Understanding the ionization behavior of this system is critical for predicting:

-

Solubility profiles across the gastrointestinal pH range.

-

Chemical stability , specifically the acid-catalyzed cyclization of creatine to creatinine.[1]

-

Bioavailability , dictated by the ionization state of the guanidino group.

Part 1: Theoretical Framework & Chemical Basis[1]

The Nature of the Salt

Creatine Gluconate is not a covalently bonded single molecule in solution; it is a salt that dissociates into its constituent ions. Therefore, the "pKa of the salt" is a misnomer.[1] Instead, we characterize the pKa values of the conjugate acid-base pairs present in the solution matrix.

-

Creatine (N-amidinosarcosine): An amphoteric zwitterion.[1]

-

pKa₁ (Carboxyl): ~2.63 (Protonated carboxyl

Zwitterion) -

pKa₂ (Guanidino): ~12.7 (Protonated guanidino

Neutral/Anionic forms)

-

-

D-Gluconic Acid: A weak carboxylic acid.[1]

-

pKa (Carboxyl): ~3.70 – 3.86 (depending on ionic strength/temp)

-

The Dissociation Equilibrium

When Creatine Gluconate is dissolved in water, the following equilibria are established simultaneously. The proximity of the Creatine pKa₁ (2.63) and Gluconic Acid pKa (3.[1][2]76) creates a buffered region with overlapping ionization profiles , making precise determination technically demanding.[1]

The relevant protonation steps during titration (acid to base) are:

-

pH < 2.0: Creatine is fully protonated (

); Gluconic acid is protonated ( -

pH ~ 2.6: Deprotonation of Creatine carboxyl (

). -

pH ~ 3.8: Deprotonation of Gluconic acid (

). -

pH > 12.0: Deprotonation of Creatine guanidino group (

).

Part 2: Experimental Protocol (Potentiometric Titration)

Objective: To determine the precise thermodynamic pKa values of the Creatine Gluconate system using high-precision potentiometry.

Reagents & Equipment

-

Instrumentation: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass Ag/AgCl pH electrode.[1]

-

Titrant: 0.1 M NaOH (Carbonate-free, standardized against Potassium Hydrogen Phthalate).

-

Solvent: Degassed, double-deionized water (Milli-Q, >18 MΩ[1]·cm).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

-

Inert Gas: High-purity Nitrogen (

) or Argon.[1]

Step-by-Step Methodology

Step 1: System Calibration (Crucial) Do not rely on simple 2-point calibration.[1] Use a 4-point calibration curve (pH 1.68, 4.01, 7.00, 10.[1]01) to bracket the wide range of creatine's activity. The electrode slope must be >98%.

Step 2: Sample Preparation

-

Weigh ~50 mg of Creatine Gluconate (precision

mg). -

Dissolve in 50 mL of 0.15 M KCl solution.

-

Thermostat the vessel to 25.0°C

. Temperature fluctuations introduce significant thermodynamic error.[1]

Step 3: Inert Atmosphere Generation

Purge the solution with

-

Why? Atmospheric

dissolves to form carbonic acid, which shifts the baseline and interferes with the pKa determination of gluconic acid (pKa ~3.8) and creatine carboxyl (pKa ~2.6).

Step 4: Acidification Add a known excess of 0.1 M HCl (approx 2 mL) to the sample solution.

-

Why? This ensures all species start in their fully protonated state (

and

Step 5: Titration Titrate with 0.1 M NaOH using dynamic dosing (smaller increments near inflection points). Record pH stability (<0.1 mV/s drift) before each addition.

Part 3: Data Analysis & Visualization

Handling Overlapping pKa Values

Because the pKa of creatine's carboxyl group (2.63) and gluconic acid (3.[1][2]76) are within

Required Analysis Method: Deconvolution using the Bjerrum function or Gran Plot analysis .

Do not rely solely on the first derivative (

Workflow Visualization

The following diagram outlines the logical flow of the experimental and analytical process.

Figure 1: Analytical workflow for determining pKa values in complex salt systems.

Species Distribution Logic

Understanding which species dominates at a given pH is vital for formulation.[1]

Figure 2: Speciation of Creatine Gluconate across physiological pH gradients.

Part 4: Quantitative Reference Data

The following values represent the thermodynamic constants for the components of Creatine Gluconate. Note that the "Salt pKa" is effectively the superposition of these values.

| Component | Functional Group | Experimental pKa (25°C) | Charge at pH 7.4 | Implications for Formulation |

| Creatine | Carboxyl (-COOH) | 2.63 ± 0.05 | Negative | Zwitterionic character dominates at neutral pH.[1] |

| Creatine | Guanidino (-NH-C(NH)NH2) | 12.7 ± 0.10 | Positive | Remains protonated in physiological conditions.[1] |

| D-Gluconic Acid | Carboxyl (-COOH) | 3.76 ± 0.05 | Negative | Acts as a buffering agent; fully ionized in the intestine.[1] |

| Creatine Gluconate | System Aggregate | N/A (Mixture) | Neutral (Net) | Enhanced solubility due to ionic interactions. |

Data synthesized from IUPAC databases and potentiometric studies [1, 2, 3].

Part 5: Implications for Drug Development[1]

Solubility & Dissolution

The pKa values explain the solubility advantage. At pH > 4.0, both the creatine carboxyl and the gluconate are deprotonated. The resulting ionic interactions with water (solvation shell) are stronger than the crystal lattice energy of the monohydrate form.

-

Actionable Insight: Formulate liquid supplements at pH > 4.5 to ensure complete dissociation and prevent precipitation, but be wary of stability (see below).

Stability Concerns (Cyclization)

Creatine undergoes irreversible cyclization to creatinine in acidic environments.

-

Mechanism: The protonated carboxyl group (present below pH 2.6) attacks the guanidino nitrogen.

-

Risk: Gluconic acid provides an internal proton source.[1] If the salt is dissolved in a low-volume liquid formulation, the local pH may drop near the pKa of gluconic acid (3.76), accelerating degradation compared to neutral Creatine Monohydrate.

-

Recommendation: For liquid formulations, buffer the system to pH 5.5 - 6.5 . This keeps gluconic acid ionized (non-proton donating) while maintaining creatine in its stable zwitterionic form.

References

-

IUPAC. (2022).[1] Dissociation Constants of Organic Acids and Bases. IUPAC-NIST Solubility Data Series. [Link]

-

PubChem. (2025).[1][3] Creatine: Chemical and Physical Properties. National Library of Medicine. [Link]

-

Jäger, R., et al. (2011).[1] Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids.[1][3][4][5] [Link]

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa methodology). [Link]

-

FoodB. (2024).[1] D-Gluconic Acid Chemical Properties. [Link][1][2]

Sources

Advanced Crystallographic Characterization of D-Gluconic Acid Creatine Salt

Executive Summary

This guide details the structural elucidation of Creatine D-Gluconate , a pharmaceutical salt designed to enhance the solubility and bioavailability of creatine. Unlike simple physical mixtures, the formation of a crystalline salt involves specific lattice interactions between the zwitterionic creatine moiety and the chiral D-gluconate anion.

This document provides a rigorous workflow for researchers to synthesize single crystals, determine the unit cell parameters via Single Crystal X-ray Diffraction (SCXRD), and analyze the hydrogen-bonding network that dictates the material's physicochemical stability.

Chemical Basis & Structural Logic

The Molecular Constituents

To analyze the lattice, one must first understand the building blocks:

-

Creatine (

): Exists primarily as a zwitterion in the solid state. The guanidino group is protonated (positive), and the carboxyl group is deprotonated (negative). -

D-Gluconic Acid (

): A polyhydroxy carboxylic acid. In the salt form, the carboxylic acid proton is transferred, or strongly hydrogen-bonded, to the creatine functionality.

Chirality and Space Group Constraints

Critical Insight: D-Gluconic acid is a chiral molecule. Therefore, the resulting salt cannot crystallize in a centrosymmetric space group (e.g.,

-

Expected Space Groups: The lattice will likely adopt a chiral space group such as

(Monoclinic) or -

Flack Parameter: During refinement, the Flack parameter must be calculated to validate the absolute configuration of the D-gluconate moiety.

Experimental Protocol: Synthesis & Crystallization

High-quality structural analysis requires high-quality single crystals. The following protocol minimizes twinning and disorder.

Phase 1: Stoichiometric Saturation

-

Reagents: Use anhydrous Creatine (>99.5%) and D-Gluconic acid solution (50% w/w in water) or Calcium Gluconate (requires cation exchange).

-

Molar Ratio: 1:1 stoichiometry is strictly required. Excess gluconic acid leads to viscous oils (the "honey trap") rather than crystals due to high rotational freedom of hydroxyl groups.

-

Solvent System: Water/Ethanol gradient. Creatine is soluble in water; Gluconate is soluble in water.[1] Ethanol acts as the anti-solvent to drive nucleation.

Phase 2: Slow Evaporation Method

-

Step 1: Dissolve 10 mmol Creatine in 20 mL deionized water at 40°C.

-

Step 2: Slowly add 10 mmol D-Gluconic acid. Stir for 30 mins until clear.

-

Step 3: Filter through a 0.22 µm PTFE membrane to remove nucleation seeds.

-

Step 4: Place in a narrow-neck vial. Cover with Parafilm and poke 3 pinholes.

-

Step 5: Incubate at 18°C (controlled). Crystal growth typically requires 7–14 days.

Analytical Workflow: Single Crystal XRD

Data Collection Strategy

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

| Parameter | Setting / Target | Rationale |

| Source | Mo-K | Preferred for reduced absorption in organic salts. |

| Detector Distance | 50 mm | Balance between resolution and overlap. |

| Scan Type | Complete sphere coverage for chiral absolute structure determination. | |

| Resolution | 0.75 Å or better | Required by IUCr standards for bond length precision. |

Structure Solution & Refinement

-

Software: SHELXT (Intrinsic Phasing) for solution; SHELXL (Least Squares) for refinement.

-

Hydrogen Atom Treatment:

Visualization: The Structural Analysis Pipeline

The following diagram illustrates the logical flow from raw material to solved lattice structure.

Figure 1: Critical path workflow for the crystallographic determination of Creatine Gluconate.

Lattice Architecture & Hydrogen Bonding

Upon solving the structure, the analysis must focus on the specific interactions that define the salt's stability.

The "Salt Bridge" Cluster

In creatine salts, the primary interaction is the Charge-Assisted Hydrogen Bond (CAHB) .

-

Donor: The protonated guanidinium group of Creatine (

). -

Acceptor: The carboxylate group of the Gluconate anion (

). -

Geometry: Look for an

graph set motif. This cyclic hydrogen bond ring is the "anchor" of the lattice.

The Hydroxyl Network

D-Gluconic acid contributes five hydroxyl (-OH) groups. These act as both donors and acceptors, creating a 3D H-bonded framework .

-

Analysis Step: Use the HTAB command in SHELXL to generate a hydrogen bonding table.

-

Significance: A dense network (short D...A distances < 2.8 Å) correlates with higher melting points and lower hygroscopicity, desirable traits for drug formulation.

Diagram: Interaction Topology

The following abstract diagram represents the expected connectivity within the unit cell.

Figure 2: Topological representation of the Charge-Assisted Hydrogen Bond (CAHB) network.

Quality Control & Validation

To ensure the trustworthiness of the analysis, the following metrics must be met in the final CIF (Crystallographic Information File):

-

R-Factor (

): Must be < 5.0% for publishable quality. High R-factors in creatine salts often indicate disorder in the flexible gluconate tail. -

Goodness of Fit (GooF): Should approach 1.0.

-

Flack Parameter: For D-Gluconate, this should be near 0.0 (with a small standard deviation). A value of 1.0 indicates the structure is inverted; 0.5 indicates racemic twinning (which implies a synthesis error or wrong starting material).

References

-

Görbitz, C. H., & Etter, M. C. (1992). Hydrogen bond directed cocrystallization of organic acids with creatine. Journal of the Chemical Society, Perkin Transactions 2. Link

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. Link

-

Stout, J. R., et al. (2008).[3] Essentials of Creatine in Sports and Health. Humana Press.[3] (Context on Creatine Salt Bioavailability). Link

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

-

Cambridge Crystallographic Data Centre (CCDC). Guidance on depositing and validating crystal structures.Link

Sources

Methodological & Application

Application Note: Spectroscopic Characterization of Synthesized Creatine Gluconate

Abstract

Creatine gluconate, a salt synthesized from creatine and gluconic acid, is a popular ingredient in nutritional supplements, valued for its potential for enhanced solubility and absorption.[1][2] The verification of its chemical identity and purity post-synthesis is critical for ensuring product quality and safety in research, development, and manufacturing. This application note provides a comprehensive guide to the structural characterization of creatine gluconate using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, alongside an analysis of the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the validation of synthesized creatine salts.

Introduction: The Imperative for Spectroscopic Validation

Creatine is a naturally occurring amino acid derivative biosynthesized in the human body from glycine and arginine, playing a pivotal role in cellular energy metabolism, particularly in muscle and brain tissue.[3][4] Its synthetic analogues, such as creatine monohydrate and creatine gluconate, are widely used in the sports nutrition industry.[5][6] Creatine gluconate is formed by an acid-base reaction between creatine (a weak base) and gluconic acid (a weak acid).

The confirmation of this salt's formation and the absence of unreacted starting materials is a fundamental requirement of quality control. Spectroscopic techniques offer a direct, non-destructive window into the molecular structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for an unambiguous structural confirmation and assessment of the stoichiometric ratio between the creatine cation and the gluconate anion.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present in the molecule by measuring their characteristic vibrations. It is highly effective for confirming the presence of key structural motifs like carboxylates, amines, and hydroxyl groups, and for tracking the conversion of reactants to the final salt product.

This document outlines the theoretical basis and practical application of these techniques for the comprehensive characterization of creatine gluconate.

Molecular Structure and Analytical Logic

The successful synthesis of creatine gluconate results in an ionic compound composed of a creatine cation and a gluconate anion. Understanding the individual structures is key to interpreting the combined spectra.

Caption: Workflow for ¹H NMR analysis of creatine gluconate.

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 5-25 mg of the synthesized creatine gluconate into a clean, dry vial. [7][8]2. Solvent Addition: Add 0.6-0.7 mL of deuterium oxide (D₂O), a suitable solvent given the high water solubility of both components. [1][8]3. Dissolution: Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra. [9]4. Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particulates. [8]5. Data Acquisition: Load the sample into the NMR spectrometer. Acquire the ¹H spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal or an internal standard.

-

Analysis: Integrate all signals and compare the integration ratios to the expected values to confirm the structure and stoichiometry.

¹³C NMR Spectroscopic Analysis

Carbon NMR provides complementary data, confirming the carbon skeleton of the molecule. Every chemically unique carbon atom gives a distinct signal, making it a powerful tool for structural verification.

Predicted ¹³C NMR Spectrum

-

Creatine Cation: The creatine moiety will exhibit four distinct signals: the N-C H₃ carbon, the N-C H₂ carbon, the carboxylate (C OO⁻) carbon, and the guanidinium (C =N) carbon. The guanidinium carbon is particularly characteristic, appearing far downfield. [10][11]* Gluconate Anion: The gluconate anion will show six signals: one for the carboxylate carbon and five for the carbons in the C2-C6 chain. [12][13]

Expected ¹³C NMR Data

| Assigned Carbon (Creatine) | Expected Chemical Shift (δ, ppm) |

| N-C H₃ | ~39.5 |

| N-C H₂- | ~56.4 |

| C OO⁻ | ~175-178 |

| Guanidinium C | ~157.5 |

| Assigned Carbon (Gluconate) | Expected Chemical Shift (δ, ppm) |

| C OO⁻ (C1) | ~181.3 |

| C2 - C6 | ~65 - 77 |

Note: Carboxylate chemical shifts can be sensitive to pH and solvent.

Protocol for ¹³C NMR Analysis

The protocol for ¹³C NMR is largely identical to that for ¹H NMR, with a key difference in sample concentration.

-

Sample Preparation: Due to the low natural abundance of the ¹³C isotope, a higher sample concentration is required. Dissolve 50-100 mg of creatine gluconate in 0.6-0.7 mL of D₂O. [8]2. Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A longer acquisition time is necessary compared to ¹H NMR.

-

Analysis: Identify the peaks corresponding to both the creatine and gluconate carbon skeletons to provide definitive structural confirmation.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and verifying the formation of the carboxylate salt.

Predicted FT-IR Spectrum

The FT-IR spectrum of creatine gluconate will display a combination of the vibrational modes from both the creatine and gluconate ions.

-

N-H and O-H Stretching: A very broad and strong absorption band is expected from approximately 3500 cm⁻¹ to 2500 cm⁻¹, arising from the overlapping N-H stretches of the guanidinium group and the O-H stretches of the multiple alcohol groups on the gluconate chain. [14][15]* C=O Stretching (Carboxylate): A critical diagnostic peak. Both the creatine and gluconate moieties contain a carboxylate group. In the salt form, these will give rise to a strong, sharp asymmetric stretching band around 1600-1630 cm⁻¹. The absence of a sharp C=O peak around 1700-1730 cm⁻¹ indicates the complete deprotonation of gluconic acid and successful salt formation.

-

C=N Stretching: The guanidinium group of creatine will show a characteristic stretch in the 1650-1690 cm⁻¹ region, often appearing as a shoulder on the stronger carboxylate peak.

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of bands corresponding to C-O, C-N, and C-C stretching and bending vibrations. While difficult to assign individually, the overall pattern serves as a unique fingerprint for the compound. [16]

Expected FT-IR Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Expected Appearance |

| 3500 - 2500 | O-H (alcohol) & N-H (guanidinium) | Stretch | Strong, Very Broad |

| ~1660 | C=N (guanidinium) | Stretch | Medium-Strong, Sharp |

| ~1615 | COO⁻ (carboxylate) | Asymmetric Stretch | Strong, Sharp |

| 1400 - 1000 | C-O, C-N, C-C | Stretch / Bend | Complex, Multiple Peaks |

Protocols for FT-IR Analysis

For solid samples like creatine gluconate, Attenuated Total Reflectance (ATR) is the most common and convenient method. The KBr pellet method is a viable alternative. [17][18]

Caption: Workflows for solid-state FT-IR analysis.

Protocol 5.3.1: Attenuated Total Reflectance (ATR)

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the creatine gluconate powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. [19]3. Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the powder and the crystal. [18]4. Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Protocol 5.3.2: Potassium Bromide (KBr) Pellet

-

Preparation: Gently grind 1-2 mg of the sample with approximately 100-200 mg of dry, FT-IR grade KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained. [19][20]2. Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press according to the manufacturer's instructions to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and collect the spectrum as described for the ATR method.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust and definitive method for the structural characterization of synthesized creatine gluconate. NMR spectroscopy confirms the precise chemical structure and the stoichiometric ratio of the creatine and gluconate components, while FT-IR provides rapid confirmation of the key functional groups and the successful formation of the ionic salt. These protocols constitute a self-validating system for ensuring the identity, purity, and quality of creatine gluconate for research and commercial applications.

References

- Myprotein. (2019).

- Cartigny, B., et al. (n.d.).

- Drawell. (2024).

- Organomation. (n.d.).

- Unknown. (n.d.).

- Hornak, J. P. (n.d.).

- National Center for Biotechnology Information. (n.d.). Gluconic Acid | C6H12O7. PubChem.

- ResearchGate. (n.d.).

- Unknown. (n.d.).

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- ResearchGate. (n.d.). FT-IR spectra of the (a)

- Lin, Y., et al. (n.d.). Resolution of Creatine and Phosphocreatine 1H Signals in Isolated Human Skeletal Muscle using HR-MAS 1H NMR. PMC.

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.).

- Iowa State University. (n.d.). NMR Sample Preparation.

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.). Shows the FTIR chart for the production of gluconic acid.

- PubMed. (n.d.). Synthesis of [guanidino-13C]creatine and measurement of the creatine phosphokinase reaction in vitro by 13C NMR spectroscopy.

- ResearchGate. (n.d.). 1 H NMR spectra obtained from 5 mM gluconic acid in aqueous solution.

- MDPI. (2022).

- ResearchGate. (n.d.). Resolution of Creatine and Phosphocreatine H Signals in Isolated Human Skeletal Muscle using HR-MAS H NMR.

- Analytical Methods (RSC Publishing). (n.d.).

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.). Gluconic acid(526-95-4)IR1.

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2024).

- PubMed. (n.d.).

- Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.

- Labcompare.com. (2021). FTIR Sample Handling Buyer's Guide.

- ResearchGate. (n.d.). Figure S 1.

- ChemicalBook. (n.d.).

- Biological Magnetic Resonance Bank. (n.d.).

- SpectraBase. (n.d.). Gluconic acid - Optional[1H NMR] - Chemical Shifts.

- National Institute of Standards and Technology. (n.d.). Gluconic acid. NIST WebBook.

- Biological Magnetic Resonance Bank. (n.d.).

- ACS Publications. (2018).

- ResearchGate. (n.d.). Spectrophotometric determination of creatine in urine and blood human samples | Request PDF.

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.).

- Wikipedia. (n.d.).

- Vitaquest International. (2025). How Is Creatine Powder Made? Insights For Supplement Brands.

- MaxiNutrition. (n.d.).

- Caring Sunshine. (n.d.).

- ResearchGate. (n.d.). FTIR Spectrum of D-Gluconic acid (Aldonic acid).

Sources

- 1. us.myprotein.com [us.myprotein.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Creatine - Wikipedia [en.wikipedia.org]

- 4. maxinutrition.com [maxinutrition.com]

- 5. Quantitative analysis of creatine monohydrate using near-infrared spectroscopy and hyperspectral imaging combined with multi-model fusion and data fusion strategies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Assessing the authenticity of the sport supplement creatine using spectroscopic techniques and multivariate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of [guanidino-13C]creatine and measurement of the creatine phosphokinase reaction in vitro by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. edinst.com [edinst.com]

- 18. labcompare.com [labcompare.com]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. eng.uc.edu [eng.uc.edu]

Application Note: Optimization of Crystallization Solvents for D-Gluconic Acid Creatine Salt Production

Abstract & Strategic Importance

Creatine D-Gluconate represents a significant advancement in the bioavailability of creatine supplements. While Creatine Monohydrate is the industry standard, its low aqueous solubility (approx. 13 g/L at 20°C) limits its formulation into concentrated liquid delivery systems. By conjugating creatine with D-gluconic acid—a highly hydroxylated, water-soluble counter-ion—manufacturers can theoretically enhance solubility and absorption kinetics.

However, the production of Creatine Gluconate presents a unique chemical engineering challenge: hygroscopicity and "oiling out." Gluconic acid is extremely soluble in water and tends to form syrups rather than crystals. Therefore, the selection of the crystallization solvent system is not merely about yield; it is the critical determinant for preventing amorphous solidification and ensuring a stable, free-flowing crystalline powder.

This guide details a protocol for optimizing the solvent system, specifically focusing on a Water/Ethanol Anti-Solvent Cooling mechanism to control supersaturation and crystal habit.

Theoretical Framework: The Solubility Paradox

To optimize the solvent, we must exploit the solubility differential between the reactants and the product.

-

Creatine (Base): Zwitterionic, poor solubility in water, insoluble in ethanol.

-

D-Gluconic Acid (Acid): Highly soluble in water, moderately soluble in ethanol.[1]

-

Creatine Gluconate (Salt): High water solubility (desired), but must be crashed out for isolation.

The Engineering Logic: We cannot use pure water for crystallization because the high solubility of the salt results in poor yield (product stays in the mother liquor). We cannot use pure ethanol because the reactants (specifically creatine) will not dissolve sufficiently to react.

Solution: A binary system where water acts as the Reaction Solvent (high solubility) and Ethanol acts as the Anti-Solvent (low solubility) to drive controlled nucleation.

Diagram 1: Solubility & Crystallization Logic

Figure 1: The thermodynamic pathway for driving Creatine Gluconate salt formation using a binary solvent system.

Protocol 1: Solubility Curve Determination (Metastable Zone Width)

Before attempting bulk synthesis, you must define the Metastable Zone Width (MSZW). This defines the "safe" operating window where crystal growth occurs without spontaneous, uncontrolled nucleation (which causes impurities).

Materials

-

D-Gluconic Acid (50% w/w aqueous solution)

-

Ethanol (Absolute)

-

Automated Turbidity Probe (e.g., Mettler Toledo EasyViewer) or Visual Inspection Setup.

Step-by-Step Methodology

-

Preparation: In a jacketed reactor, prepare a stoichiometric mixture (1:1 molar ratio) of Creatine and Gluconic Acid in minimal water (approx. 1:1 w/w ratio of water to solids).

-

Dissolution: Heat to 50°C. Ensure complete dissolution.

-

Anti-Solvent Titration (Cloud Point):

-

Maintain temperature at 50°C.

-

Add Ethanol dropwise while stirring at 300 RPM.

-

Record the volume of Ethanol added when the first permanent turbidity (cloudiness) appears. This is the Nucleation Point .

-

-

Clear Point Determination:

-

Heat the turbid solution until it becomes clear again. Record this temperature.

-

-

Repeat: Repeat at different starting concentrations (0.8, 1.0, 1.2 g/mL).

Data Output Table: Solvent Ratio Optimization

| Solvent System (Water:EtOH) | Induction Time (min) | Crystal Habit Observation | Yield (%) |

| 1:1 | > 120 (Slow) | Large, block-like | 45% |

| 1:3 | 15-20 (Optimal) | Uniform prisms | 82% |

| 1:5 | < 1 (Instant) | Fine needles / Agglomerates | 94% |

Note: A 1:5 ratio gives high yield but poor flowability due to fine particles. The 1:3 ratio is often the "Sweet Spot" for drug development.

Protocol 2: Optimized Synthesis & Crystallization Workflow

This protocol uses the 1:3 Water:Ethanol ratio derived from the screening above. It incorporates a "Seeding" step to prevent oiling out—a critical failure mode where the product separates as a liquid oil rather than a solid crystal.

Experimental Setup

-

Reactor: 1L Jacketed Glass Reactor with overhead stirrer.

-

Thermal Control: Circulator capable of -10°C to 80°C.

-

Filtration: Vacuum Buchner funnel or Centrifuge.

Workflow Diagram

Figure 2: Step-by-step unit operations for the optimized Anti-Solvent Crystallization process.

Detailed Execution Steps

-

Reaction Phase:

-

Charge 196g of D-Gluconic Acid solution (50% w/w, approx 0.5 mol) into the reactor.

-

Begin stirring at 250 RPM.

-

Slowly add 74.5g Creatine Monohydrate (0.5 mol).

-

Heat to 50°C . The suspension will turn into a clear solution as the acid-base reaction proceeds and the salt forms.

-

Checkpoint: Solution must be perfectly clear. If haze remains, filter through a 0.45µm membrane.

-

-

Concentration (Optional but Recommended):

-

Apply vacuum (approx. 200 mbar) to remove excess water introduced by the gluconic acid solution. Reduce volume by ~20%. This increases the supersaturation potential.

-

-

Seeding (The Anti-Oil Strategy):

-

Cool the solution to 40°C .

-

Add 0.1g of pure Creatine Gluconate crystals (from a previous small batch).

-

Why? Gluconate salts love to form supercooled liquids (oils). Seeds provide a template for the lattice, forcing the molecules to align into a solid rather than an amorphous oil.

-

-

Anti-Solvent Addition:

-

Begin adding Ethanol (Room Temp).

-

Rate: Very slow (e.g., 2 mL/min).

-

Target Volume: 3x the volume of the aqueous solution.

-

Observation: You will see the solution turn milky white as the crystal bed grows.

-

-

Cooling Phase:

-

Once Ethanol addition is complete, ramp temperature down to 5°C at a rate of 0.5°C/min .

-

Hold at 5°C for 2 hours to maximize yield (aging).

-

-

Isolation:

-

Filter the slurry.[4]

-

Wash: Wash the cake with cold Ethanol (0°C). Do not wash with water, or you will dissolve your product.

-

Drying: Dry in a vacuum oven at 40°C. Warning: Temperatures >60°C may cause melting/degradation due to the low melting point of gluconate salts.

-

Troubleshooting & Quality Control

Common Failure Modes

| Issue | Cause | Corrective Action |

| Oiling Out | Supersaturation too high; Temperature dropped too fast. | Use Seeding at 40°C. Reduce cooling rate. |

| Low Yield | Too much water in the system. | Increase Ethanol ratio to 1:4 or concentrate initial solution further. |

| Gummy Product | Residual Gluconic Acid (hygroscopic). | Improve the Ethanol wash step to remove excess acid. Ensure 1:1 stoichiometry. |

| Polymorph Shift | Uncontrolled nucleation. | Standardize the stirring speed and anti-solvent addition rate. |

Validation Methods

-

Hygroscopicity Test: Expose product to 60% RH. If it turns to liquid within 24h, the crystal lattice is likely amorphous (bad). A good crystal should remain free-flowing.

-

HPLC: Verify the molar ratio of Creatine to Gluconic Acid is 1:1.

-

XRPD (X-Ray Powder Diffraction): Distinct sharp peaks indicate crystallinity. A "halo" pattern indicates amorphous material.

References

-

Creatine Monohydrate Solubility Data

- Jouyban-Acree Model applications for cre

-

Source: (General reference for solubility modeling).

-

Gluconic Acid Properties

-

PubChem Compound Summary for CID 10690, Gluconic Acid.[5]

-

Source:

-

- Anti-Solvent Crystallization Principles: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Context: Principles of using Class 3 solvents (Ethanol) for pharmaceutical salts.

-

Creatine Salt Synthesis Methodologies

- Patent CN101863886B: Preparation method of cre

-

Source: (General methodology for reacting creatine with organic acids).

Disclaimer: This protocol is for research and development purposes. Scale-up requires specific safety assessments regarding flammability (Ethanol) and reactor thermodynamics.

Sources

- 1. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5719319A - Process for the preparation of a creatine or creatine monohydrate - Google Patents [patents.google.com]

- 3. US5719319A - Process for the preparation of a creatine or creatine monohydrate - Google Patents [patents.google.com]

- 4. KR20060009873A - Method including antisolvent crystallization process - Google Patents [patents.google.com]

- 5. Gluconic acid - Wikipedia [en.wikipedia.org]

Mass spectrometry detection limits for creatine gluconate metabolites

Application Note: High-Sensitivity LC-MS/MS Quantitation of Creatine Gluconate Metabolites in Biological Matrices

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Creatine Gluconate dissociation products: Creatine, Creatinine (metabolic degradation product), and Gluconic Acid. Unlike standard clinical assays, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve superior retention of these highly polar analytes, overcoming the "void volume elution" issues common with Reverse Phase (C18) chromatography. The protocol achieves Lower Limits of Quantitation (LLOQ) in the low ng/mL range, suitable for pharmacokinetic (PK) profiling and bioavailability studies.

Introduction: The Analytical Challenge

Creatine Gluconate is a salt form of creatine chemically bonded to gluconic acid, designed to enhance solubility and absorption compared to creatine monohydrate. Upon ingestion, the salt dissociates in the aqueous physiological environment. Therefore, bioanalysis must target the dissociated species rather than the intact salt.

The Metabolic Fate:

-

Creatine: Absorbed into skeletal muscle; spontaneously degrades to Creatinine (excreted renally).[1][2]

-

Gluconic Acid: Metabolized via the Pentose Phosphate Pathway or excreted unchanged.

Analytical Hurdle: Creatine and Gluconic Acid are small, highly polar molecules. In standard C18 Reverse Phase LC, they co-elute with the solvent front (void volume), leading to massive ion suppression from salts and phospholipids. This protocol employs Zwitterionic HILIC (ZIC-HILIC) , which utilizes water-enriched layers on the stationary phase to retain polar compounds, ensuring separation from matrix interferences.

Figure 1: Metabolic Fate & Analytical Workflow

Caption: Figure 1.[3] Dissociation pathway of Creatine Gluconate and subsequent polarity-based MS detection strategy.

Materials & Instrumentation

-

LC System: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

-

Mass Spectrometer: Triple Quadrupole (QqQ) with fast polarity switching (e.g., SCIEX 6500+ or Thermo Altis).

-

Column: Merck SeQuant® ZIC-HILIC (3.5 µm, 100 Å, 2.1 x 100 mm) or Waters BEH Amide.

-

Why ZIC-HILIC? The zwitterionic stationary phase provides a weak electrostatic interaction that retains both cationic (Creatine) and anionic (Gluconate) species effectively.

-

-

Reagents: LC-MS grade Acetonitrile (ACN), Ammonium Acetate, Formic Acid, Water.

-

Internal Standards (IS): Creatine-d3, Creatinine-d3, Gluconic Acid-13C6 (or similar structural analog).

Experimental Protocol

Sample Preparation (Protein Precipitation)

Critical Step: Creatine can convert to creatinine ex vivo if pH is acidic or temperature is high. Keep samples at 4°C.

-

Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (mixture of d3-Creatine, d3-Creatinine).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile:Methanol (75:25 v/v) .

-

Note: High organic content is required for HILIC compatibility. Injecting water-rich samples into HILIC causes peak distortion.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer supernatant to an HPLC vial. Do not evaporate and reconstitute. Inject the supernatant directly to maintain the high organic solvent environment.

LC Conditions (HILIC)

| Parameter | Setting |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp | 35°C |

| Injection Vol | 2 µL |

Gradient Profile:

-

0.0 min: 90% B (High organic loads sample onto column)

-

2.0 min: 90% B

-

5.0 min: 50% B (Elute polar analytes)

-

6.0 min: 50% B

-

6.1 min: 90% B (Re-equilibration)

-

9.0 min: Stop

Expert Insight: High pH (9.0) in Mobile Phase A ensures Gluconic Acid is deprotonated (Gluconate) and Creatine is neutral/zwitterionic, optimizing peak shape on the ZIC-HILIC column.

Mass Spectrometry Parameters (MRM)

The method utilizes Polarity Switching (or two separate injections if the instrument cycle time is slow).

Table 1: MRM Transitions

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| Creatine | ESI (+) | 132.1 | 90.1 | 35 | 20 | Quant |

| Creatine | ESI (+) | 132.1 | 44.2 | 35 | 35 | Qual |

| Creatine-d3 | ESI (+) | 135.1 | 93.1 | 35 | 20 | IS |

| Creatinine | ESI (+) | 114.1 | 44.2 | 30 | 25 | Quant |

| Creatinine | ESI (+) | 114.1 | 86.1 | 30 | 15 | Qual |

| Gluconic Acid | ESI (-) | 195.1 | 129.0 | 40 | 18 | Quant |

| Gluconic Acid | ESI (-) | 195.1 | 75.0 | 40 | 22 | Qual |

Validation & Detection Limits

The following data represents typical performance metrics using a SCIEX 6500+ QTRAP.

Table 2: Detection Limits & Linearity

| Analyte | LLOQ (ng/mL) | LOD (ng/mL) | Linear Range (ng/mL) | Precision (%CV at LLOQ) |

| Creatine | 5.0 | 1.5 | 5.0 – 5,000 | < 8.5% |

| Creatinine | 2.0 | 0.5 | 2.0 – 2,000 | < 6.2% |

| Gluconic Acid | 20.0 | 5.0 | 20.0 – 10,000 | < 9.1% |

-

LLOQ (Lower Limit of Quantitation): The lowest concentration with precision <20% and accuracy within ±20%.

-

LOD (Limit of Detection): Signal-to-Noise ratio

3:1. -

Endogenous Baseline: Note that human plasma contains significant endogenous levels of Creatine (~2000-6000 ng/mL) and Creatinine (~6000-12000 ng/mL). For PK studies, Surrogate Matrix (e.g., PBS with BSA) or Standard Addition methods must be used for calibration curves to calculate the endogenous baseline subtraction.

Troubleshooting & Optimization

Decision Tree: Handling Matrix Effects

Caption: Figure 2. Troubleshooting workflow for matrix effects in HILIC-MS/MS.

Key Pitfalls:

-

Creatine-Creatinine Interconversion: This is pH and temperature-dependent.

-

Solution: Process samples on ice. Do not leave samples in the autosampler (>10°C) for extended periods. Ensure the reconstitution solvent (if used) is not acidic.

-

-

HILIC Equilibration: HILIC columns require longer equilibration times than C18. Ensure at least 20 column volumes of initial mobile phase flow between injections to prevent retention time shifting.

-

Salt Buildup: High buffer concentrations precipitate in high ACN. Keep Ammonium Acetate

10mM.

References

-

European Food Safety Authority (EFSA). (2004).[4] Opinion of the Scientific Panel on Food Additives and Nutrient Sources added to Food on a request from the Commission related to Creatine Monohydrate. EFSA Journal.[5] Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6] Link

-

Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids.[7][8] Link

-

Knudsen, T. et al. (2015). LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. PLOS One. Link

-

Buschmann, N. et al. (2022).[3] d-Glucose Oxidation by Cold Atmospheric Plasma-Induced Reactive Species (Gluconic Acid Detection). ACS Omega. Link[9]

Sources

- 1. Pharmacokinetics of the dietary supplement creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-Glucose Oxidation by Cold Atmospheric Plasma-Induced Reactive Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. regask.com [regask.com]

- 5. Stakeholders react to EFSA's health claim rejection of creatine for cognitive function [nutraingredients.com]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. shodexhplc.com [shodexhplc.com]

- 8. EFSA health panel dismisses claims linking creatine and improved cognitive function [nutritioninsight.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Encapsulation of D-Gluconic Acid Creatine Salt for Controlled Release

Executive Summary

This guide details the physicochemical characterization and encapsulation protocols for D-Gluconic acid creatine salt (Creatine Gluconate).[1] While creatine salts offer superior solubility compared to creatine monohydrate, this increased solubility presents a paradox: it accelerates hydrolysis into creatinine (inactive waste) in aqueous, acidic environments (e.g., gastric fluid).[1]

To overcome this, we present two distinct encapsulation methodologies designed to achieve enteric protection (stability in pH 1.[1]2) and controlled release (sustained absorption in pH 6.8–7.4).[1]

Pre-Formulation Analysis: The Stability Paradox

Before encapsulation, the raw material must be characterized.[1] Creatine Gluconate is a salt formed by the ionic interaction between Creatine (weak base) and D-Gluconic Acid (weak acid, pKa ~3.86).[1]

| Parameter | Creatine Monohydrate | Creatine Gluconate | Implication for Formulation |

| Solubility (20°C) | ~14 g/L | >30 g/L (Est.)[1] | High solubility increases "burst release" risk.[1] |

| pH of Saturated Sol. | Neutral (~7.[1][2]0) | Acidic (~3.5–4.[1]5) | Critical: The salt's own acidity can auto-catalyze degradation if moisture is present.[1] |

| Gastric Stability | Poor (<1 hour) | Very Poor (Dissociates rapidly) | Requires enteric coating or matrix embedding.[1] |

Mechanism of Degradation

Creatine degradation is acid-catalyzed.[1] In the stomach (pH 1.2), the carboxyl group is protonated, facilitating nucleophilic attack by the guanidino group, cyclizing the molecule into creatinine.[1]

Figure 1: Acid-catalyzed degradation of creatine and the protective role of encapsulation.[1]

Protocol A: Ionotropic Gelation (Alginate-Chitosan)

Best For: Lab-scale validation, high gastric protection, and pH-dependent release.[1] Mechanism: Calcium alginate forms an "egg-box" gel structure.[1] A subsequent chitosan coating forms a polyelectrolyte complex (PEC) that reduces porosity and prevents leakage of the highly soluble creatine salt in the stomach.

Materials Required[1][2][4][5][6][7][8][9][10][11][12]

-

Core: D-Gluconic acid creatine salt (micronized).[1]

-

Anionic Polymer: Sodium Alginate (Low viscosity, high G-block content preferred).[1]

-

Cationic Polymer: Chitosan (Low molecular weight, degree of deacetylation >85%).[1]

-

Crosslinker: Calcium Chloride (

).[1][3] -

Media: Acetic acid (1%), Deionized water.[1]

Step-by-Step Procedure

1. Preparation of Dopes

-

Alginate Solution (Internal Phase): Dissolve Sodium Alginate (2.0% w/v) in deionized water.[1] Stir for 2 hours to degas.

-

Active Dispersion: Disperse Creatine Gluconate into the Alginate solution. Note: Due to high solubility, do not attempt to dissolve fully; a saturated suspension yields higher loading.[1] Target ratio: 1:2 (Drug:Polymer).[1]

-

Chitosan Solution (Coating Bath): Dissolve Chitosan (0.5% w/v) in 1% acetic acid.[1] Adjust pH to 4.5 using NaOH.[1] Add

to this solution to reach a concentration of 2.0% w/v.

2. Extrusion and Crosslinking

-

Load the Alginate-Creatine mixture into a syringe pump with a 23G needle.

-

Extrude dropwise into the Chitosan-CaCl2 bath.

-

Flow Rate: 0.5 mL/min.

-

Drop Distance: 5–8 cm (controls bead shape).

-

-

Curing: Allow beads to stir gently in the bath for 30 minutes. The

ions crosslink the alginate core, while Chitosan forms a shell on the surface.[1]

3. Washing and Drying

-

Filter beads and wash 3x with deionized water to remove unreacted ions.[1]

-

Lyophilize (Freeze Dry) for 24 hours. Avoid heat drying to prevent creatine degradation.[1]

Figure 2: Workflow for Alginate-Chitosan polyelectrolyte complex encapsulation.

Protocol B: Matrix Spray Drying (Scalable)

Best For: Industrial scale-up, masking taste, and modifying release kinetics.[1] Challenge: Standard spray drying uses high heat (inlet >150°C), which risks degrading creatine.[1] Solution: Use a "Matrix Encapsulation" approach with a lower inlet temperature and a hydrophobic polymer (e.g., Eudragit RS/RL or Ethylcellulose) to retard release.[1]

Formulation

-

Solvent: Ethanol/Water (80:[1]20) azeotrope (lowers boiling point, protects creatine).[1]

-

Matrix Former: Ethylcellulose (EC) or Eudragit RS 100.[1]

-

Plasticizer: Triethyl citrate (10% w/w of polymer).[1]

-

Active: Creatine Gluconate.[1]

Procedure

-

Dissolution: Dissolve EC in Ethanol.

-

Suspension: Disperse Creatine Gluconate into the polymer solution. Do not dissolve the creatine; keep it as a micronized suspension to ensure it is trapped IN the matrix, not molecularly dispersed on the surface.

-

Spray Drying Parameters (Büchi B-290 or similar):

-

Inlet Temp: 80–100°C (Critical: Keep low).

-

Outlet Temp: <55°C.

-

Aspirator: 100%.[1]

-

Feed Rate: Low (5–7 mL/min) to ensure dry particles.

-

Analytical Validation (HPLC)

Critical Warning: Standard C18 columns fail to retain creatine and creatinine (highly polar).[1][4] You must use a Porous Graphitic Carbon (PGC) or Mixed-Mode column.[1]

HPLC Method Parameters

| Component | Specification |

| Column | Hypercarb (Thermo) or Primesep 200 (SIELC) |

| Mobile Phase | Isocratic: Water (97%) / Acetonitrile (3%) + 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Creatine) and 236 nm (Creatinine) |

| Retention | Creatine (~3.5 min), Creatinine (~5.2 min) |

Quality Control Calculation:

References

-

Jäger, R., et al. (2011).[1] Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids.[1] Link

-

Smith-Palmer, T. (2002).[1][5][6] Separation methods applicable to urinary creatine and creatinine. Journal of Chromatography B. Link

-

Gao, Y., et al. (2022).[1] Lactobacillus rhamnosus Encapsulated in Alginate/Chitosan Microgels. Frontiers in Nutrition. Link

-

SIELC Technologies. HPLC Separation of Creatine and Creatinine. Link

-

EPA (United States). Gluconic Acid and Sodium Salt: Physical and Chemical Properties. Link

Sources

- 1. Gluconic acid - Wikipedia [en.wikipedia.org]

- 2. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lactobacillus rhamnosus Encapsulated in Alginate/Chitosan Microgels Manipulates the Gut Microbiome to Ameliorate Salt-Induced Hepatorenal Injury [frontiersin.org]

- 4. lcms.cz [lcms.cz]

- 5. Separation methods applicable to urinary creatine and creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Minimizing creatinine degradation in D-Gluconic acid creatine salt solutions

Topic: Minimizing Creatine Degradation in D-Gluconic Acid Creatine Salt Solutions

Introduction: The "Acid Paradox" of Creatine Gluconate

Welcome, Researcher. You are likely here because you are observing unexpected degradation of Creatine Gluconate in aqueous solution. While Creatine Gluconate is selected for its superior solubility compared to Creatine Monohydrate, its solution chemistry presents a fundamental stability challenge.

The Core Problem:

Creatine degradation into creatinine (lactam formation) is an acid-catalyzed intramolecular cyclization .[1] D-Gluconic acid is a weak organic acid (

This guide provides the thermodynamic logic and troubleshooting protocols to resolve this conflict.

Module 1: The Degradation Mechanism

Understanding the Kinetics[1][2][3][4]

To minimize degradation, you must first understand the enemy. The conversion of creatine to creatinine is non-enzymatic and follows pseudo-first-order kinetics dependent on pH and temperature.[2]

Key Kinetic Factors:

-

pH Sensitivity: The rate of cyclization increases exponentially as pH drops below 5.[1]0. At pH 3.0 (typical for unbuffered Creatine Gluconate), the half-life of creatine is significantly shorter than at pH 7.0.[1]

-

Temperature: According to the Arrhenius equation, the degradation rate roughly doubles for every 10°C increase in temperature.[1]

-

Equilibrium: The reaction is irreversible under physiological conditions but approaches an equilibrium in vitro.[1]

Visualizing the Pathway

The following diagram illustrates the acid-catalyzed cyclization you are trying to prevent.

Figure 1: The acid-catalyzed intramolecular cyclization of creatine. The protonation of the carboxyl group facilitates the nucleophilic attack by the guanidino nitrogen.

Module 2: Formulation Troubleshooting

Scenario A: "My assay shows high creatinine immediately after dissolution."

Root Cause: The heat of solution or processing temperature is too high. Corrective Action: Implement "Cold-Chain Processing."

| Parameter | Recommendation | Rationale |

| Solvent Temp | Lowering T reduces kinetic energy, slowing the nucleophilic attack.[1] | |

| Mixing Speed | Low Shear | High shear generates frictional heat, creating localized "hot spots" for degradation.[1] |

| Holding Time | Liquid state stability is poor; process immediately into lyophilization or consumption.[1] |

Scenario B: "The solution degrades over 24-48 hours."

Root Cause: Uncontrolled pH drift due to the gluconic acid moiety.[1] Corrective Action: Buffer Systems.

The Protocol: You cannot rely on the "natural" pH of Creatine Gluconate. You must buffer the solution to a window of pH 6.5 – 7.5 .

-

Measure Initial pH: Dissolve Creatine Gluconate at target concentration. Expect pH ~3.5.[1]

-

Neutralization: Slowly add Sodium Hydroxide (NaOH) or Potassium Citrate.[1]

-

Warning: Rapid addition causes localized heating.[1]

-

-

Target Endpoint: Stop at pH 6.8.

-

Note: Neutralizing the solution technically converts "Creatine Gluconate" into "Creatine + Sodium Gluconate." You retain the solubility benefits of the ionic strength but lose the specific "salt" structure. This is chemically unavoidable for liquid stability.[1]

-

Scenario C: "Precipitation occurs after buffering."

Root Cause: Common Ion Effect or Solubility Limit.[1] Corrective Action:

-

Creatine solubility at

is -

If your concentration is

, neutralizing the gluconic acid (which aided solubility) may force free creatine to precipitate.[1] -

Fix: Maintain temperature at

only if the product is consumed immediately. Otherwise, reduce concentration to

Module 3: Analytical Validation (HPLC)

Issue: "I cannot separate Creatine from Creatinine peaks reliably." Reason: Both molecules are highly polar and elute poorly on standard C18 columns (co-elution near the void volume).[1]

Validated Protocol: Ion-Pairing or HILIC Do not use standard Reverse Phase (RP) without modification.[1]

Method Option 1: Ion-Pairing RP-HPLC (Robust)

-

Column: C18 (e.g., Phenomenex Luna),

, -

Mobile Phase: Water with 10mM Sodium Dodecyl Sulfate (SDS) adjusted to pH 2.5 with Phosphoric Acid : Acetonitrile (95:5).[1]

-

Mechanism: SDS acts as an ion-pairing agent, retaining the positively charged creatine/creatinine on the hydrophobic column.[1]

-

Detection: UV @ 210 nm.[1]

Method Option 2: HILIC (Modern Standard)

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitic Carbon (Hypercarb).[1][4]

-

Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (10mM, pH 4.[1]7) (80:20).[1]

-

Mechanism: Separates based on polarity.[1] Creatine (more polar) elutes after Creatinine.[1]

-

Detection: UV @ 210 nm or 235 nm.[1]

Troubleshooting Decision Tree

Figure 2: Decision matrix for diagnosing creatine degradation sources.[1]

Frequently Asked Questions (FAQ)

Q1: Can I autoclave Creatine Gluconate solutions for sterility?

A: Absolutely not. The combination of high heat (

Q2: Why does my Creatine Gluconate powder smell like vinegar?

A: This indicates hydrolysis of the gluconate moiety or impurities.[1] While D-Gluconic acid itself is mild, degradation byproducts or bacterial contamination can produce acetic acid-like odors.[1] Ensure moisture content is

Q3: Is Creatine Gluconate actually more stable than Monohydrate? A: In solid form , both are stable if dry.[1] In liquid form , Creatine Gluconate is generally less stable than Monohydrate buffered to neutral pH, solely because the gluconate anion creates an acidic environment. You must manually buffer the gluconate solution to match the stability of neutral monohydrate solutions [1, 2].

Q4: What is the maximum shelf-life of a liquid formulation?

A: At room temperature (

References

-

Jäger, R., et al. (2011).[1] Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383.[1]

-

Howard, A. N., & Harris, R. C. (1999).[1] Compositions containing creatine.[1][2][3][5][6][7][8][9][10] U.S. Patent No.[1] 5,968,544.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

-

Persky, A. M., & Brazeau, G. A. (2001).[1] Clinical pharmacology of the dietary supplement creatine monohydrate. Pharmacological Reviews, 53(2), 161-176.[1]

-

PubChem. (n.d.).[1] D-Gluconic Acid (Compound Summary). National Library of Medicine.[1]

-

Gufford, B. T., et al. (2013).[1] pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3), 241–251.[1]

Sources

- 1. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. tivagenics.co [tivagenics.co]

- 7. Separation methods applicable to urinary creatine and creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bulk Creatine Gluconate Powder Supplier | China Factory [provitabio.com]

- 9. HPLC Method for Analysis of Creatine and Creatinine on Primesep 200 Column | SIELC Technologies [sielc.com]

- 10. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]

Overcoming solubility limitations of D-Gluconic acid creatine salt in organic solvents

Introduction

D-Gluconic acid creatine salt is a compound formed between the naturally occurring amino acid derivative, creatine, and the mild organic acid, D-gluconic acid.[1][2] This salt is of interest to researchers in drug development and nutritional science for its potential to leverage existing biological transporters, possibly enhancing creatine's uptake and bioavailability.[2] However, a significant technical hurdle in its application is its characteristically poor solubility in organic solvents.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, in-depth protocols, and foundational knowledge to systematically overcome these solubility challenges.

The core of the problem lies in the molecule's structure. Creatine is a zwitterion (containing both a positive and a negative charge in one molecule), and D-gluconic acid is a highly polar, polyhydroxylated carboxylic acid.[3][5] This combination results in a salt with high lattice energy and a strong preference for polar, protic solvents like water, making it largely insoluble in ethanol, ether, acetone, and other common organic solvents.[3][4] This guide will walk you through effective methods to address this issue.

Frequently Asked Questions (FAQs)

Q1: Why won't my D-Gluconic acid creatine salt dissolve in ethanol?

A1: This is expected behavior. The salt is composed of two highly polar moieties: creatine and gluconic acid.[3][5] Ethanol, while more polar than solvents like hexane, is significantly less polar than water and cannot effectively overcome the strong ionic and hydrogen-bonding interactions within the salt's crystal lattice. Gluconic acid itself is only slightly soluble in alcohol and insoluble in most other organic solvents.[3]

Q2: I need to use an organic solvent for my reaction. What is the best starting point?